D-Fructose-1,2,3-13C3
Description
D-Fructose-1,2,3-¹³C₃ is a stable isotope-labeled derivative of fructose, a naturally occurring ketonic monosaccharide. This compound is specifically enriched with carbon-13 (¹³C) at positions 1, 2, and 3 of its six-carbon backbone, making it a critical tool in metabolic pathway tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotope dilution mass spectrometry (IDMS). Its molecular formula is C₃¹³C₃H₁₂O₆, with a molecular weight of 183.13 g/mol (adjusted for isotopic enrichment) .
The compound is synthesized to retain the biochemical properties of unlabeled fructose while enabling precise tracking of carbon flux in glycolysis, the pentose phosphate pathway, and other metabolic processes. Applications span nutritional studies, enzymatic assays, and investigations into carbohydrate metabolism in microbial systems (e.g., Zygosaccharomyces rouxii) .
Properties
Molecular Formula |
C₃¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
183.13 |
Synonyms |
Advantose FS 95-1,2,3-13C2; D-(-)-Fructose-1,2,3-13C2; D-(-)-Levulose-1,2,3-13C2; D-Arabino-2-hexulose-1,2,3-13C2; Fructose-1,2,3-13C2; Fruit Sugar-1,2,3-13C2; Fujifructo L 95-1,2,3-13C2; Furucton-1,2,3-13C2; Hi-Fructo 970-1,2,3-13C2; Krystar-v-13C2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Structural and Isotopic Differences
The table below summarizes key differences between D-Fructose-1,2,3-¹³C₃ and related isotopologues and analogs:
Functional and Analytical Comparisons
(a) D-Fructose-¹³C₆ vs. D-Fructose-1,2,3-¹³C₃
- Specificity : D-Fructose-¹³C₆ provides global isotopic labeling, ideal for tracking entire metabolic networks. In contrast, D-Fructose-1,2,3-¹³C₃ is tailored for analyzing early glycolysis steps (e.g., conversion to dihydroxyacetone phosphate and glyceraldehyde-3-phosphate) .
- Cost and Accessibility : Partial labeling (1,2,3-¹³C₃) reduces synthesis costs compared to full ¹³C₆ labeling, making it preferable for targeted studies .
(b) D-Fructose-1,2,3-¹³C₃ vs. D-Glucose-1,2,3-¹³C₃
- Metabolic Divergence : While both are hexoses, glucose (an aldose) and fructose (a ketose) enter distinct pathways. Labeled glucose is used to study gluconeogenesis and the citric acid cycle, whereas labeled fructose is critical for ketose-specific processes like fructolysis in the liver .
- Enzymatic Utilization: Studies on Z.
(c) D-Fructose-1,2,3-¹³C₃ vs. D-Glyceraldehyde-1,2,3-¹³C₃
- Carbon Chain Length : Glyceraldehyde (3 carbons) is a triose, limiting its use to early glycolysis or pentose phosphate pathway intermediates. Fructose-1,2,3-¹³C₃ provides insights into longer-chain carbohydrate metabolism .
- Biosynthetic Relevance : Fructose derivatives are essential for studying fructose-1,6-bisphosphate-dependent pathways, whereas glyceraldehyde analogs are used in simpler model systems .
Metabolic Pathway Elucidation
Analytical Methodologies
- NMR Sensitivity : The 1,2,3-¹³C₃ labeling pattern enhances signal resolution in ¹³C-NMR by reducing spectral overlap compared to fully labeled ¹³C₆ fructose .
- Mass Spectrometry : Used as an internal standard in IDMS for quantifying fructose in complex matrices (e.g., wine, fruit juices) with a detection limit of ≥0.1 absorbance units in spectrophotometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
